1-Stearo-3-linolein

Overview

Description

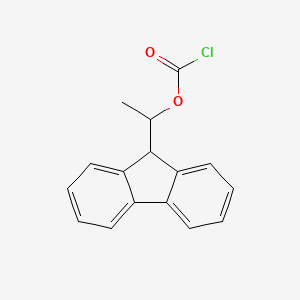

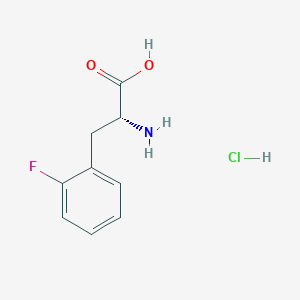

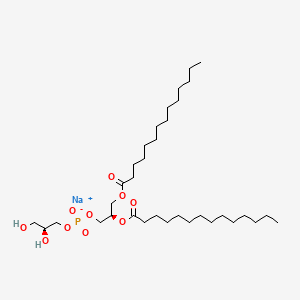

1-Stearoyl-3-linoleoyl-rac-glycerol is a diacylglycerol that contains stearic acid at the sn-1 position and linoleic acid at the sn-3 position. Levels of 1-stearoyl-3-linoleoyl-rac-glycerol increase in a time-dependent manner during ripening of dry-cured sausages.

Scientific Research Applications

Thermotropic Properties and Phase Transition

- Thermotropic Properties and Gel to Liquid-Crystalline Phase Transition : A study by Coolbear, Berde, and Keough (1983) on mixed-acid polyunsaturated 1,2-diacyl-3-sn-phosphatidylcholines, including 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), revealed that SLPC has a gel to liquid-crystalline phase transition temperature of -16.2°C. This transition is crucial in understanding the physical properties of cell membranes and lipid-based drug delivery systems (Coolbear, Berde, & Keough, 1983).

Influence on Gene Expression and Fatty Acid Composition

- Impact on Stearoyl-CoA Desaturase 1 Gene Expression : Research by Choi et al. (2000) demonstrated that the trans-10,cis-12 isomer of conjugated linoleic acid downregulates the expression of the stearoyl-CoA desaturase 1 gene in 3T3-L1 adipocytes. This implies a potential role of 1-Stearo-3-linolein in modulating fat metabolism and gene expression related to fatty acid synthesis (Choi et al., 2000).

Role in Milk Fatty Acid Composition

- Association with Milk Fatty Acid Composition : Kgwatalala et al. (2009) found that single nucleotide polymorphisms in the Stearoyl-CoA desaturase 1 gene influence the production of conjugated linoleic acid and mono-unsaturated fatty acids in the mammary gland of ruminant animals, suggesting a link between this compound and variations in milk fatty acid composition (Kgwatalala, Ibeagha-Awemu, Hayes, & Zhao, 2009).

Modification of Membrane Fatty Acid Composition

- Effects on Membrane Fatty Acid Composition : A study by Lee, Pariza, and Ntambi (1998) on the effect of conjugated linoleic acids on membrane fatty acid composition showed that these acids, including trans-10,cis-12 isomers, decrease the activity of stearoyl-CoA desaturase enzyme, altering fatty acid profiles in biological membranes. This indicates the potential influence of this compound in modifying membrane fatty acid composition (Lee, Pariza, & Ntambi, 1998).

Impact on Lipogenic Enzymes and Fatty Acid Profile

- Regulation of Lipogenic Enzymes : Research by Herdmann et al. (2010) explored the impact of dietary fatty acids on the expression of key lipogenic enzymes, such as acetyl-CoA carboxylase, stearoyl-CoA desaturase, and delta 6 desaturase, in the tissues of bulls. This study highlights the regulatory role of different fatty acids, possibly including this compound, on lipid metabolism in animal tissues (Herdmann, Nuernberg, Martin, Nuernberg, & Doran, 2010).

Properties

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37,40H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHOZFIGMUOKTB-OHNCOSGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)